1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol
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Overview
Description
1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol is an organic compound that features a bromopyridine moiety and a tert-butyldimethylsilyl-protected alcohol group
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 3-hydroxypropan-1-ol.
Protection of Hydroxyl Group: The hydroxyl group of 3-hydroxypropan-1-ol is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Coupling Reaction: The protected alcohol is then coupled with 5-bromopyridine using a suitable coupling agent like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride ions, typically from tetrabutylammonium fluoride, to yield the free alcohol.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form non-covalent interactions with active sites of enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol can be compared with similar compounds such as:
1-(5-Chloropyridin-2-yl)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromopyridin-2-yl)-3-hydroxypropan-1-ol: Lacks the tert-butyldimethylsilyl protection on the hydroxyl group.
1-(5-Bromopyridin-2-yl)-3-((trimethylsilyl)oxy)propan-1-ol: Uses a different silyl protecting group.
Properties
Molecular Formula |
C14H24BrNO2Si |
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Molecular Weight |
346.33 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C14H24BrNO2Si/c1-14(2,3)19(4,5)18-9-8-13(17)12-7-6-11(15)10-16-12/h6-7,10,13,17H,8-9H2,1-5H3 |
InChI Key |
MXYNPKADSQHXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C1=NC=C(C=C1)Br)O |
Origin of Product |
United States |
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